- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
Cas no 79952-42-4 (Monacolin J)
Monacolin J structure
Product Name:Monacolin J
Numero CAS:79952-42-4
MF:C19H28O4
MW:320.423226356506
CID:826798
PubChem ID:9905162
Update Time:2025-05-28
Monacolin J Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
- Antibiotic MB 530A
- Monacolin J
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
- 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
- Lovastatin diol lactone
- Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
- HY-104051
- 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
- SCHEMBL1820283
- (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
- CHEBI:79034
- CS-0027590
- monacolin J lactone
- 79952-42-4
- 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
- Q15720548
- DTXSID801031414
- monakolin j
- UNII-P5IQ0SI56N
- ES-2535
- AKOS022183350
- P5IQ0SI56N
- Antibiotic MB 530A;Lovastatin diol lactone
- DA-75089
- G13581
- 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
-
- Inchi: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
- Chiave InChI: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
- Sorrisi: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1
Proprietà calcolate
- Massa esatta: 320.19900
- Massa monoisotopica: 320.19875937g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 510
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 128-131 ºC
- Solubilità: Molto leggermente solubile (0,16 g/l) (25°C),
- PSA: 66.76000
- LogP: 2.59850
Monacolin J Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
Monacolin J Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | H941625-5mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 5mg |
$159.00 | 2023-05-18 | ||
| TRC | H941625-10mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 10mg |
$ 224.00 | 2023-09-07 | ||
| TRC | H941625-25mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 25mg |
$ 569.00 | 2023-09-07 | ||
| TRC | H941625-50mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 50mg |
$1062.00 | 2023-05-18 | ||
| TRC | H941625-100mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 100mg |
$ 1696.00 | 2023-09-07 | ||
| A2B Chem LLC | AC38816-25mg |
Monacolin J |
79952-42-4 | 95% | 25mg |
$518.00 | 2024-04-19 | |
| A2B Chem LLC | AC38816-50mg |
Monacolin J |
79952-42-4 | 95% | 50mg |
$729.00 | 2024-04-19 | |
| A2B Chem LLC | AC38816-100mg |
Monacolin J |
79952-42-4 | 95% | 100mg |
$1047.00 | 2024-04-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-1 mg |
Monacolin J |
79952-42-4 | 98.87% | 1mg |
¥882.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-5 mg |
Monacolin J |
79952-42-4 | 98.87% | 5mg |
¥1797.00 | 2022-04-26 |
Monacolin J Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:D-Glucose, S:H2O, 28 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 24 h, pH 8.5, 28 °C
Riferimento
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
,
Enzyme and Microbial Technology,
2006,
39(5),
1051-1059
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
Riferimento
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
,
Journal of the American Chemical Society,
2011,
133(21),
8078-8081
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
Riferimento
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
,
Organic & Biomolecular Chemistry,
2003,
1(1),
50-59
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 15 min, pH 9.4, 28 °C
Riferimento
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
,
Applied and Environmental Microbiology,
1997,
63(4),
1307-1311
Monacolin J Raw materials
Monacolin J Preparation Products
Monacolin J Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:79952-42-4)Monacolin J
Numero d'ordine:A1038392
Stato delle scorte:in Stock
Quantità:5mg/10mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:03
Prezzo ($):251.0/376.0
Email:sales@amadischem.com
Monacolin J Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
79952-42-4 (Monacolin J) Prodotti correlati
- 79394-47-1(2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 58889-19-3(2H-Pyran-2-one,6-[2-[(1S,2S,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 75330-75-5(Lovastatin)
- 106909-04-0(Butanoic acid,3-hydroxy-,(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenylester)
- 81739-25-5(4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one)
- 79952-44-6(Epi Lovastatin)
- 73573-88-3(Mevastatin)
- 58889-18-2(2H-Pyran-2-one,6-[2-[(1S,2S,8aR)-1,2,6,7,8,8a-hexahydro-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 76343-78-7(monacolin J)
- 81189-92-6(acetyllovastatin)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79952-42-4)Monacolin J
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):251.0/376.0